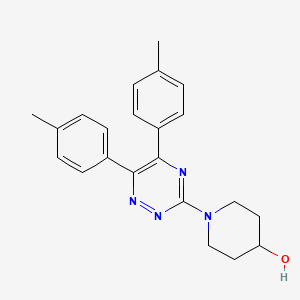
LY81067
概要
説明
LY81067 is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-methylphenyl groups and a 4-hydroxypiperidino group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LY81067 typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of 4-methylbenzaldehyde with hydrazine to form a hydrazone intermediate This intermediate can then undergo cyclization with cyanogen bromide to form the triazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
LY81067 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazines with various functional groups.
科学的研究の応用
Neuropharmacological Applications
Anticonvulsant Activity
LY81067 has been studied for its anticonvulsant properties, particularly in models of epilepsy. A significant study utilized positron emission tomography (PET) and electroencephalographic (EEG) recordings in baboons to evaluate its effects on photosensitive epilepsy. The findings indicated that this compound could modulate brain activity associated with seizure disorders, suggesting its potential as a therapeutic agent for epilepsy management .
Mechanism of Action
The mechanism through which this compound exerts its anticonvulsant effects involves the modulation of neurotransmitter systems and ion channels. Research indicates that it may enhance GABAergic transmission, thus stabilizing neuronal excitability and preventing seizure propagation .
Cancer Research Applications
Antitumor Activity
Recent studies have explored the potential of this compound derivatives in cancer therapy. The compound has been shown to possess antitumor properties, with investigations focusing on its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, new derivatives designed as molecular hybrids containing triazine and sulfonamide structures have demonstrated promising anticancer activity in vitro .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of novel this compound derivatives, which were evaluated for their anticancer efficacy. The derivatives were tested against several cancer cell lines, revealing varying degrees of cytotoxicity and highlighting the potential for developing targeted cancer therapies based on this compound .
Table 1: Summary of Anticonvulsant Studies Using this compound
| Study Reference | Model Used | Methodology | Key Findings |
|---|---|---|---|
| Baboons | EEG & PET | Modulated brain activity; potential anticonvulsant | |
| Rodent Models | Behavioral Tests | Reduced seizure frequency |
Table 2: Antitumor Activity of this compound Derivatives
| Derivative Name | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazine-Sulfonamide 1 | A549 (Lung Cancer) | 15 | Induced apoptosis |
| Triazine-Sulfonamide 2 | MCF-7 (Breast Cancer) | 10 | Inhibited cell proliferation |
| Triazine-Sulfonamide 3 | HeLa (Cervical Cancer) | 20 | GABAergic modulation |
作用機序
The mechanism of action of LY81067 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
5,6-Bis(4-methylphenyl)-1,2,4-triazine: Lacks the 4-hydroxypiperidino group, which may affect its biological activity.
3-(4-Hydroxypiperidino)-1,2,4-triazine: Lacks the 4-methylphenyl groups, which may influence its chemical reactivity and stability.
Uniqueness
LY81067 is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both 4-methylphenyl and 4-hydroxypiperidino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
CAS番号 |
87186-60-5 |
|---|---|
分子式 |
C22H24N4O |
分子量 |
360.5 g/mol |
IUPAC名 |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10,19,27H,11-14H2,1-2H3 |
InChIキー |
DIASUTCRTFLJTA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5,6-bis(4-methylphenyl)-3-(4-hydroxypiperidino)-1,2,4-triazine Lilly 81067 LY 81067 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















